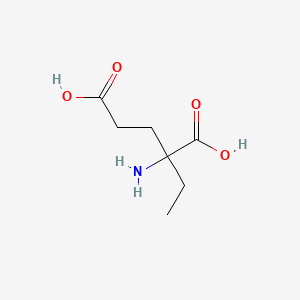

2-Amino-2-ethylpentanedioic acid

Description

Nomenclature and Structural Variants within the Amino Acid Class

The systematic name for this compound is 2-Amino-2-ethylpentanedioic acid. However, in scientific literature, it is more commonly referred to by its semi-systematic name, (2S)-α-Ethylglutamic acid, which highlights its stereochemistry and its relationship to glutamic acid. The "(2S)" designation indicates the specific spatial arrangement of the substituents around the chiral alpha-carbon.

As an α,α-disubstituted amino acid, it belongs to a class of compounds characterized by the replacement of both hydrogen atoms on the α-carbon. This structural modification introduces significant conformational constraints compared to its proteinogenic counterpart, glutamic acid.

Several structural variants exist, differing in the position of the ethyl group or the length of the carbon chain. For instance, 2-Amino-3-ethylpentanoic acid and 2-Amino-4-ethylpentanedioic acid are related compounds with distinct chemical properties and biological activities.

| Compound Name | CAS Number | Molecular Formula |

| (S)-2-Amino-2-ethylpentanedioic acid | 170984-72-2 | C7H13NO4 |

| 2-Amino-3-ethylpentanoic acid | 14328-54-2 | C7H15NO2 |

| 2-Amino-4-ethylpentanedioic acid | Not Available | C7H13NO4 |

Historical Perspectives on Early Research Contributions

While the broader class of α,α-disubstituted amino acids has been a subject of chemical synthesis and study for many decades, specific historical details regarding the initial synthesis and characterization of this compound are not extensively documented in readily available literature. Early research into α,α-dialkylamino acids was often driven by the desire to create conformationally restricted peptide analogues. The synthesis of such compounds has historically presented challenges due to the steric hindrance at the α-carbon. General methods for the α-alkylation of amino acids, such as the Strecker and Gabriel syntheses, have been adapted and modified over the years to allow for the introduction of two alkyl groups.

Significance as a Non-Canonical Amino Acid Derivative

Non-canonical amino acids, also known as non-proteinogenic amino acids, are not naturally incorporated into proteins during translation. nih.govnih.gov However, they are of significant interest in medicinal chemistry and chemical biology for several reasons. The incorporation of non-canonical amino acids like this compound into peptides can enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, and impose specific conformational constraints that can lead to increased potency and selectivity for their biological targets. nih.govnih.gov The α,α-disubstituted nature of this compound, in particular, rigidly controls the peptide backbone's geometry, a property that is highly valuable in the design of peptidomimetics.

Emergence as a Research Focus in Contemporary Chemical and Biochemical Disciplines

The primary driver for the contemporary research interest in this compound stems from its activity as a group II metabotropic glutamate (B1630785) (mGlu) receptor antagonist. glpbio.comglpbio.com Metabotropic glutamate receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. The group II mGlu receptors, which include mGluR2 and mGluR3, are predominantly located presynaptically and their activation typically leads to a decrease in glutamate release.

By acting as an antagonist, (2S)-α-Ethylglutamic acid can block the normal function of these receptors, thereby preventing the inhibition of glutamate release. This property makes it a valuable pharmacological tool for studying the physiological and pathological roles of group II mGlu receptors. Research in this area is particularly relevant to understanding and potentially treating a variety of neurological and psychiatric disorders where glutamate signaling is dysregulated, such as schizophrenia, anxiety, and depression. nih.govwikipedia.org

Detailed Research Findings

The scientific investigation of this compound has provided key insights into its biochemical function. Its primary recognized activity is as a potent and competitive antagonist of group II metabotropic glutamate receptors. glpbio.com

| Property | Value/Description |

| Synonyms | (2S)-α-Ethylglutamic acid, (2S)-α-EGLU |

| Molecular Weight | 175.18 g/mol |

| Primary Target | Group II metabotropic glutamate receptors (mGluR2 and mGluR3) |

| Mode of Action | Competitive Antagonist |

Further research is focused on elucidating the precise molecular interactions between (2S)-α-Ethylglutamic acid and the mGlu receptors, as well as on developing more potent and selective analogs for therapeutic applications. The conformational rigidity imposed by the α-ethyl group is a key factor in its specific binding to the receptor.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-ethylpentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYBYZLHPIALCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)O)(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Ethylpentanedioic Acid and Its Derivatives

Classical Organic Synthesis Routes

Classical methods for the synthesis of α-amino acids, while often resulting in racemic mixtures, form the foundational basis for more complex synthetic designs. These routes are characterized by their reliance on well-established named reactions and multi-step functional group transformations.

Strecker Synthesis Adaptations for α-Aminonitriles and Subsequent Transformations

The Strecker synthesis, first described by Adolph Strecker in 1850, is a cornerstone of amino acid synthesis. news-medical.net It involves a one-pot, three-component reaction between a ketone or aldehyde, ammonia (B1221849), and cyanide. masterorganicchemistry.comwikipedia.org The initial product is an α-aminonitrile, which is then hydrolyzed to yield the corresponding amino acid. masterorganicchemistry.com

For the synthesis of 2-amino-2-ethylpentanedioic acid, a suitable keto-diester precursor is required. The general mechanism proceeds as follows:

Imine Formation: The ketone is reacted with ammonia to form an imine (or more accurately, an iminium ion under acidic conditions). masterorganicchemistry.com

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN), attacks the imine carbon to form an α-aminonitrile. organic-chemistry.org

Hydrolysis: The nitrile group is then hydrolyzed, typically under strong acidic conditions, to afford the carboxylic acid functionality, thus yielding the final α-amino acid. masterorganicchemistry.com

The classical Strecker synthesis yields a racemic mixture of the α-amino acid, as the initial nucleophilic attack of cyanide on the planar imine intermediate can occur from either face with equal probability. wikipedia.org

Table 1: Example of a General Strecker Synthesis Reaction

| Reactants | Reagents | Intermediate | Product |

|---|

Multi-Step Transformations and Homologation Strategies

Multi-step synthesis provides a versatile, albeit often lengthy, approach to complex molecules like this compound. libretexts.orgyoutube.com These strategies involve the sequential introduction of functional groups and the extension of the carbon skeleton (homologation).

A plausible multi-step route could begin with a simpler, readily available starting material, which is then elaborated through a series of reactions. For instance, a synthesis could be designed starting from a derivative of glutamic acid or a related five-carbon backbone. The key ethyl group at the α-position would then be introduced through an alkylation step.

Designing such a synthesis requires a retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. libretexts.org This allows for the identification of key bond formations and the selection of appropriate reactions for each step. For example, forming the carbon-carbon bond for the ethyl group might involve the use of an enolate equivalent of a protected glutamic acid derivative, which is then reacted with an ethyl halide.

Condensation Reactions and Cyclodehydration Pathways

Condensation reactions are a broad class of reactions where two molecules combine, often with the loss of a small molecule like water. libretexts.org These reactions are fundamental to the formation of many biological molecules, including the peptide bonds that link amino acids. britannica.com

In the context of synthesizing derivatives of this compound, condensation strategies can be employed to build the carbon backbone. For instance, a Michael addition reaction, a type of conjugate addition, could be used. This might involve the reaction of a nucleophile with an α,β-unsaturated carbonyl compound.

A particularly relevant pathway for the synthesis of derivatives involves the cyclodehydration of glutamic acid to form pyroglutamic acid. mdpi.comresearchgate.net Pyroglutamic acid and its derivatives are valuable chiral building blocks for the synthesis of more complex molecules. Current time information in Bangalore, IN.researchgate.net The α-position of pyroglutamate (B8496135) can be alkylated to introduce substituents. For example, the enolate of a protected pyroglutamate can be formed and then reacted with an electrophile like ethyl iodide to introduce the ethyl group. Subsequent hydrolysis of the lactam ring would then yield the desired 2-ethylglutamic acid derivative.

Asymmetric Synthesis Approaches

Given the importance of chirality in biological systems, the development of methods to synthesize specific enantiomers of amino acids is of paramount importance. nih.gov Asymmetric synthesis aims to achieve this by using chiral influences to direct the outcome of a reaction.

Chiral Auxiliary-Mediated Synthesis

One of the most effective strategies for asymmetric synthesis involves the use of a chiral auxiliary. youtube.comwordpress.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs a stereoselective reaction, and is then removed. wordpress.com 1,2-amino alcohols are a common class of compounds used as chiral auxiliaries. nih.gov

In the synthesis of α-alkylated amino acids, a chiral auxiliary can be attached to a glycine (B1666218) or glutamic acid derivative to form a chiral enolate precursor. The auxiliary sterically hinders one face of the enolate, forcing an incoming electrophile (such as ethyl iodide) to attack from the less hindered face. This results in the formation of one diastereomer in excess. After the alkylation step, the chiral auxiliary is cleaved to yield the enantiomerically enriched α-ethylated amino acid.

Table 2: General Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description | Outcome |

|---|---|---|

| 1. Attachment | Covalent bonding of a chiral auxiliary to the substrate. | Formation of a diastereomeric intermediate. |

| 2. Stereoselective Reaction | Alkylation of the intermediate, directed by the auxiliary. | Preferential formation of one diastereomer. |

| 3. Cleavage | Removal of the chiral auxiliary. | Release of the enantiomerically enriched product. |

Chiral Pool Strategies Utilizing Natural Amino Acids

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and sugars, that can be used as starting materials for asymmetric synthesis. wordpress.com L-glutamic acid is a readily available and versatile starting material for the synthesis of this compound derivatives.

A common strategy involves the conversion of L-glutamic acid into its corresponding lactam, L-pyroglutamic acid. researchgate.net The cyclic structure of pyroglutamic acid provides a rigid framework that can be stereoselectively functionalized. The α-carbon can be deprotonated using a strong base to form an enolate, which can then be alkylated with an ethyl halide. Due to the inherent chirality of the starting material, this alkylation can proceed with a degree of diastereoselectivity. Subsequent hydrolysis of the lactam ring opens it to reveal the desired α-ethyl-substituted glutamic acid derivative. This approach leverages the pre-existing stereocenter of the natural amino acid to create a new one. researchgate.net

Enantioselective Catalysis (e.g., Iridium-Catalyzed Methods)

The creation of a chiral quaternary center is a formidable task in organic synthesis. Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful method for this purpose. nih.govrsc.org This approach typically involves the reaction of a prochiral nucleophile, such as a diphenylimino glycinate (B8599266), with an allylic phosphate (B84403) or alcohol. nih.govacs.org The use of a chiral iridium complex, often featuring a bidentate phosphoramidite (B1245037) ligand, guides the nucleophile to attack in a regio- and enantioselective manner, favoring the formation of the branched product with high enantiomeric excess (ee). nih.govrsc.org

For the synthesis of a compound like this compound, a precursor such as a glycine Schiff base ester could be alkylated. organic-chemistry.org Research has demonstrated that iridium catalysts can be applied to the asymmetric synthesis of β-substituted and even quaternary α-amino acids. nih.gov For instance, the allylic substitution of diphenylimino glycinate with allylic phosphates can yield branched products with up to 97% ee. nih.gov By selecting the appropriate base, it is possible to stereoselectively synthesize both diastereomers of the product. nih.gov

Hydrolytic Kinetic Resolution Techniques

Hydrolytic kinetic resolution (HKR) is a well-established method for separating enantiomers from a racemic mixture. This technique often employs chiral catalysts, such as salen-cobalt complexes, to selectively hydrolyze one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. The result is the separation of the mixture into an enantioenriched substrate and an enantioenriched product, which can then be separated.

While specific data on the HKR of this compound is not prevalent, the technique is broadly applicable to the resolution of racemic esters of amino acids or their precursors. The efficiency of HKR allows for the production of highly enantioenriched compounds, making it a valuable strategy in asymmetric synthesis.

Chemoenzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity, often eliminating the need for complex protection and deprotection steps. mdpi.com

Enzymatic Hydrolysis and Kinetic Resolution

Enzymatic kinetic resolution is a widely used method for producing enantiomerically pure amino acids. researchgate.net This technique commonly utilizes hydrolases, particularly lipases and acylases, to selectively catalyze the hydrolysis of one enantiomer in a racemic mixture of amino acid esters or N-acyl amino acids. nih.govharvard.edunih.gov

Lipases, such as those from Pseudomonas or Candida antarctica, can selectively hydrolyze L-amino acid esters in an aqueous solution with high reactivity and selectivity. nih.gov Similarly, Acylase I from sources like porcine kidney or Aspergillus fungus shows nearly absolute enantioselectivity for the hydrolysis of a wide range of N-acyl-L-amino acids. harvard.edu This process yields the L-amino acid and the unreacted N-acyl-D-amino acid, which can be separated and the latter chemically hydrolyzed to the D-amino acid. The effectiveness of the resolution is often described by the enantiomeric ratio (E-value), with higher values indicating better selectivity.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Amino Acid Esters This table presents generalized data for lipase-catalyzed resolutions to illustrate the principle, as specific data for the target compound is not available.

| Enzyme Source | Substrate Type | Typical Selectivity | Reference |

|---|---|---|---|

| Pseudomonas lipase (B570770) (Amano PS) | D,L-Homophenylalanine esters | High L-selectivity | nih.gov |

| Lipase PS (Amano) | Racemic ester of a bicyclic alcohol | 96:4 e.r. | mdpi.com |

| Porcine Pancreas Lipase | Racemic amino acid esters | High L-selectivity | nih.gov |

Transaminase-Mediated Biotransformations

Transaminases (TAs) are pyridoxal (B1214274) phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. acsgcipr.org This method is highly attractive for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones and α-keto acids, respectively. rsc.orgnih.gov

The synthesis of this compound could be envisioned starting from its corresponding α-keto acid, 2-ethyl-2-ketopentanedioic acid. An appropriate transaminase, particularly an ω-transaminase which can accept substrates without a carboxyl group or where the amino group is not in the α-position, could transfer an amino group from a donor like L-alanine or isopropylamine. acsgcipr.orgmdpi.com A key challenge in transaminase reactions is the unfavorable equilibrium; however, this can be overcome by using a high concentration of the amine donor or by removing the ketone by-product, for instance, in a cascade reaction. acsgcipr.orgrsc.org Research has focused on discovering and engineering transaminases with broader substrate specificities and improved stability. rsc.orgnih.gov

Synthesis via Tyrosine Phenol-Lyase (TPL) Based Protocols

Tyrosine phenol-lyase (TPL) is an enzyme that naturally catalyzes the reversible β-elimination of L-tyrosine to phenol, pyruvate, and ammonia. nih.govwikipedia.org While its native substrate is L-tyrosine, protein engineering has successfully expanded its catalytic scope.

Significant research has shown that the substrate specificity of TPL can be altered through site-directed mutagenesis. nih.gov By grafting key residues from aspartate aminotransferase (AspAT), an enzyme that recognizes dicarboxylic acids, into the active site of TPL, its function can be switched. Specifically, a double mutation (R100T/V283R) in TPL from Citrobacter freundii increased its activity towards dicarboxylic amino acids like L-aspartate and L-glutamate by at least 10,000-fold. nih.gov This engineered enzyme, effectively a dicarboxylic acid β-lyase, can degrade these amino acids. nih.gov The reverse reaction, a synthesis starting from precursors, could therefore be a viable, albeit novel, route to dicarboxylic α-amino acids like this compound.

Novel Reaction Developments

The synthesis of α-quaternary amino acids continues to be an area of active research, leading to the development of novel and more efficient methods.

One of the most powerful modern techniques is asymmetric phase-transfer catalysis (PTC) . nih.govresearchgate.net This method typically involves the alkylation of a glycine-derived Schiff base ester using a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. nih.govresearchgate.net The catalyst transports the enolate of the Schiff base from the aqueous phase to the organic phase, where it reacts with an alkyl halide in a chiral environment, inducing high enantioselectivity. organic-chemistry.org This method has been successfully used for the synthesis of a wide variety of α,α-dialkyl-α-amino acids. organic-chemistry.org

Furthermore, classical methods are continuously being refined. The amidomalonate synthesis , a variation of the malonic ester synthesis, allows for the preparation of α-amino acids by alkylating an amidomalonate ester followed by hydrolysis and decarboxylation. libretexts.org Adapting this for sequential, different alkylations could provide a route to the target compound. Similarly, direct C-H functionalization strategies catalyzed by metals like palladium are emerging as a way to simplify the synthesis of non-proteinogenic amino acids from more common starting materials. acs.org

Hydrative Amination of Alkynes and Related Transformations

A practical and innovative approach for the synthesis of α-amino acid derivatives involves the direct hydrative amination of activated alkynes. researchgate.netnih.govbg.ac.rsunivie.ac.atnih.gov This methodology offers a metal-free and mild alternative to traditional methods for constructing α-amino carbonyl compounds. researchgate.netnih.govunivie.ac.at The reaction typically utilizes sulfinamides as the nitrogen source. researchgate.netnih.govbg.ac.rsunivie.ac.atnih.gov

The proposed mechanism for this transformation involves a novel sulfonium (B1226848) nih.govbg.ac.rs‐sigmatropic rearrangement. researchgate.netnih.govbg.ac.rs This rearrangement is key to the formation of the α-amino carbonyl derivatives from activated alkynes and sulfinamides. nih.gov Computational studies have supported the viability of this pathway. nih.govbg.ac.rs This strategy has been successfully applied to both ynamides and thioalkynes. researchgate.netnih.gov

The versatility of the resulting α-amino acid derivatives is demonstrated by their conversion into other valuable compounds such as α-amino esters and α-amino amides in very good yields. researchgate.net

Table 1: Hydrative Amination of Ynamides

| Entry | Alkyne Substrate | Reagents and Conditions | Product | Yield (%) |

| 1 | Phenyl-N-tosylynamide | 1. HOTf, CH₂Cl₂, 0 °C, 15 min; 2. t-Butylsulfinamide, CH₂Cl₂, 2 h; 3. Et₃N, DMAP, BzCl, 25 °C, 3 h | N-Benzoyl-N'-tosyl-α-phenylglycinamide derivative | 85 |

| 2 | Ethyl-N-Boc-ynamide | 1. HOTf, CH₂Cl₂, 0 °C, 15 min; 2. t-Butylsulfinamide, CH₂Cl₂, 2 h; 3. Et₃N, DMAP, BzCl, 25 °C, 3 h | N-Benzoyl-N'-Boc-α-ethylglycinamide derivative | 78 |

This table is a representative example based on the described methodology and not a direct experimental result for this compound.

Metal-Free C-N Coupling Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly for amino acid derivatives. While transition-metal-catalyzed reactions have been dominant, the development of metal-free alternatives is a growing area of interest due to cost and toxicity concerns. acs.org

One notable metal-free approach involves the coupling of aryl halides with various nitrogen sources. acs.org These reactions can be promoted by a base, such as potassium tert-butoxide (KOtBu), and may proceed through a base-promoted homolytic aromatic substitution (HAS) mechanism. acs.org This pathway involves the generation of an aryl radical as a key intermediate. acs.org

Another strategy is the direct arylation of thiols with aryl iodides using a DMF/KOtBu system, which proceeds without the need for a metal catalyst or photoredox conditions. researchgate.net Furthermore, the direct amination of phenols under metal-free conditions has also been reported. acs.org These methods, while not directly applied to the synthesis of this compound in the reviewed literature, represent powerful tools for the synthesis of its aromatic derivatives.

Table 2: Metal-Free C-N Coupling Reactions

| Entry | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 1-Iodonaphthalene | Aniline | KOtBu, Ligand, Toluene, 120 °C | N-Phenylnaphthalen-1-amine |

| 2 | Phenol | Benzylamine | K₃PO₄, DMSO, 100 °C | N-Benzyl-N-phenylamine |

This table illustrates general metal-free C-N coupling reactions and is not specific to the synthesis of this compound.

Strategies for Large-Scale Preparations

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost-effectiveness, safety, and scalability of reaction conditions. For the synthesis of amino acids and their derivatives, several strategies are employed to ensure efficient and reproducible large-scale preparations.

The selection of cost-effective and readily available starting materials and reagents is paramount. google.comgoogle.com For instance, the use of stannous chloride, a relatively cheap and available reducing agent, has been reported for the synthesis of an acetamide (B32628) derivative. google.com Similarly, processes utilizing inexpensive raw materials like alpha-amino isobutyric acid alkyl esters are suitable for industrial production. google.com

Optimizing reaction conditions to minimize reaction times and improve yields is another critical factor. google.com For example, the choice of solvent system can dramatically affect reaction duration. google.com Furthermore, developing processes that are simple, have few steps, and generate minimal environmental pollution are key for sustainable industrial synthesis. google.com The use of catalytic hydrogenation is a common strategy in large-scale preparations due to its efficiency and atom economy. google.com

Stereochemical Considerations and Enantiomeric Control

Enantiomeric Purity Assessment and Control in Synthesis

Ensuring the synthesis of a single, desired enantiomer (enantiopure compound) is a cornerstone of modern pharmaceutical and chemical research. The first step in controlling enantiomeric purity is accurately assessing it.

A variety of analytical methods are employed to determine the chiral purity of nonproteinogenic amino acids like 2-Amino-2-ethylpentanedioic acid. nih.govresearchgate.net High-Performance Liquid Chromatography (HPLC) is a principal technique, often utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govcat-online.com Alternatively, indirect HPLC methods involve derivatizing the amino acid enantiomers with a chiral reagent, such as o-phthalaldehyde (B127526) and N-acetyl-L-cysteine, to form diastereomers that can be separated on a standard reversed-phase column. nih.gov

Other powerful techniques for enantiomeric purity analysis include:

Gas Chromatography (GC): Volatile derivatives of the amino acids can be separated on a chiral GC column. cat-online.com

Capillary Electrophoresis (CE): This method offers high separation efficiency and can be used with chiral selectors in the running buffer to resolve enantiomers. researchgate.net

Control of enantiomeric purity during synthesis is achieved through several strategic approaches. One common method is chiral resolution , where a racemic mixture is separated. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid, which can then be separated by crystallization. mdpi.com Another advanced strategy is dynamic kinetic resolution , where one enantiomer is selectively reacted (e.g., hydrolyzed from an amide by a stereoselective enzyme) while the unwanted enantiomer is continuously racemized back to the reactive form, theoretically allowing for a 100% yield of the desired product. asm.org

Table 1: Analytical Techniques for Enantiomeric Purity Assessment of Chiral Amino Acids

| Technique | Principle | Common Application/Notes |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Direct separation of enantiomers. Requires specialized and often expensive columns. nih.gov |

| Indirect HPLC | Derivatization with a chiral agent to form diastereomers, separable on achiral columns. | Uses standard equipment but requires an additional reaction step. nih.gov |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral GC column, with mass spectrometry for detection. | High sensitivity; can correct for racemization during sample prep using deuterium (B1214612) labeling. cat-online.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. | High resolution and rapid analysis times. researchgate.net |

Diastereoselective and Enantioselective Reaction Design

To avoid the often inefficient process of separating racemic mixtures, significant research has focused on developing reactions that directly produce the desired stereoisomer. These are known as asymmetric synthesis methods.

For α,α-disubstituted amino acids like this compound, a key challenge is the construction of the sterically hindered quaternary carbon center with high stereocontrol. researchgate.net Several powerful strategies have emerged:

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. nih.gov For instance, glycine (B1666218) can be incorporated into a chiral scaffold, such as one derived from the amino acid valine, forming a nickel(II) complex. This complex can then be alkylated (e.g., first with an ethyl group, then a protected propyl-carboxylate group) in a highly diastereoselective manner. Subsequent removal of the auxiliary reveals the enantiomerically enriched α-substituted amino acid. nih.gov

Organocatalysis: Small organic molecules, such as the amino acid L-proline, can act as highly effective asymmetric catalysts. researchgate.net Proline-catalyzed Mannich-type reactions, for example, can be used to react an imine with an aldehyde or ketone to form α- and β-amino acid derivatives with excellent regio-, diastereo-, and enantioselectivities. libretexts.org This approach is attractive due to its operational simplicity and avoidance of potentially toxic metal catalysts.

Metal Catalysis: Chiral metal complexes are also used to catalyze enantioselective reactions. Recent advances include cobalt-catalyzed reductive additions that can form chiral α-tertiary amino esters from ketimines and alkyl halides with high enantioselectivity and broad functional group tolerance. researchgate.netnih.govacs.org

Table 2: Example of Proline-Catalyzed Asymmetric Mannich Reaction for α-Amino Acid Synthesis Data below is illustrative of the general methodology and based on findings for similar reactions, as specific data for this compound is not publicly available.

| Ketone Donor | Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetone (B3395972) | L-Proline (20 mol%) | Acetone/DMSO | 82% | 95% |

| Cyclohexanone | L-Proline (20 mol%) | DMSO | 90% | >99% (syn) |

| 3-Pentanone | L-Proline (20 mol%) | 3-Pentanone/DMSO | 95% | >99% (syn) |

This table is adapted from the principles demonstrated in proline-catalyzed reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with various ketones. libretexts.org

Impact of Chirality on Molecular Interactions and Recognition

The distinct three-dimensional structure of each enantiomer of this compound is fundamental to its interaction with other chiral molecules, particularly the proteins, enzymes, and receptors found in biological systems. acs.orgnih.gov Living organisms are inherently chiral environments, and this "chiral recognition" means that one enantiomer of a compound can fit perfectly into a biological target site, while its mirror image may fit poorly or not at all. nih.govacs.org

This principle is analogous to the way a right hand fits into a right-handed glove, but not a left-handed one. For glutamic acid analogs, this stereospecificity dictates their function. nih.govnih.gov For example, the (S)-enantiomer of 2-methylglutamate acts as a "false neurotransmitter," being transported and released at synapses like natural L-glutamate, whereas the (R)-enantiomer is handled very differently by the same biological machinery. nih.gov

The differential interaction can lead to vastly different biological effects:

One enantiomer might be a potent agonist (activator) of a receptor, while the other is a weak agonist or even an antagonist (inhibitor).

Enzymes often exhibit high stereoselectivity, metabolizing one enantiomer much more rapidly than the other. acs.orgnih.gov

The transport of the molecule across cell membranes can also be stereospecific. nih.gov

Therefore, understanding the impact of chirality is not merely an academic exercise; it is essential for designing molecules with specific, predictable, and optimized biological or pharmacological activity. The precise spatial orientation of the amino, ethyl, and two carboxyl groups of this compound will determine its binding affinity and functional effect at its target sites. acs.org

Biochemical Roles and Metabolic Pathways

Biosynthetic Pathways in Microbial Systems

Detailed information on the de novo synthesis of 2-Amino-2-ethylpentanedioic acid in microorganisms, including the specific enzymatic steps and precursor molecules, is not documented in the current body of scientific research. General amino acid biosynthesis pathways are well-established, often originating from intermediates of central metabolism such as glycolysis and the citric acid cycle. For instance, the biosynthesis of some amino acids involves the transamination of an α-keto acid. However, the specific precursors and enzymes that would lead to the formation of this compound have not been identified.

Enzymatic Steps in de novo Synthesis (if applicable)

Without established biosynthetic pathways, the enzymatic steps for the de novo synthesis of this compound remain unknown.

Precursor Utilization and Incorporation into Biomolecules

There is no current evidence to suggest that this compound is utilized as a precursor for the synthesis of other biomolecules or is incorporated into larger biological structures within microbial systems.

Catabolic Processes and Microbial Transformations

Specific degradation pathways for this compound in microorganisms have not been elucidated. The catabolism of amino acids typically involves processes like deamination, transamination, and decarboxylation, which funnel the carbon skeletons into central metabolic pathways. For example, the catabolism of α-aminoisobutyric acid by certain soil bacteria involves conversion to acetone (B3395972) and CO2 in a pyruvate-dependent reaction. However, no analogous pathway has been described for this compound.

Degradation Pathways in Microorganisms

The specific enzymatic reactions and intermediate compounds involved in the degradation of this compound by microorganisms are not characterized in existing scientific literature.

Microbial Influence on Amino Acid Metabolism and Metabolite Production

While microorganisms profoundly influence the metabolism of common amino acids, leading to the production of a vast array of metabolites, the specific impact of this compound on these processes, or its production as a metabolite, has not been reported.

Enzymatic Mechanisms and Molecular Interactions

Enzyme-Substrate Binding Dynamics and Specificity

The binding of a substrate to an enzyme's active site is a highly specific process governed by the three-dimensional architecture of the enzyme and the chemical properties of the substrate. For 2-Amino-2-ethylpentanedioic acid, the presence of two carboxyl groups, an amino group, and an α-ethyl group would dictate the nature of the enzyme's active site.

It is probable that an enzyme capable of binding this compound would possess an active site architecture similar to that of aminotransferases or glutamate (B1630785) dehydrogenases. These active sites are typically characterized by a constellation of amino acid residues positioned to interact with the different functional groups of the substrate.

For instance, in many aminotransferases, the active site contains a lysine (B10760008) residue that forms a Schiff base with the cofactor pyridoxal-5'-phosphate (PLP). nih.govwikipedia.org The substrate's amino group then displaces the lysine to form an external aldimine with PLP. frontiersin.org The two carboxyl groups of this compound would likely be stabilized by positively charged or polar residues such as arginine, lysine, or serine. nih.govvirginia.edu Specifically, an arginine residue is often found to interact with the distal carboxylate group of dicarboxylic amino acid substrates. nih.gov

The ethyl group at the α-carbon introduces steric bulk compared to glutamate. Therefore, the active site would need a hydrophobic pocket of sufficient size to accommodate this group. The specificity of branched-chain amino acid aminotransferases is, in part, determined by the size and nature of such pockets. frontiersin.org A single amino acid substitution in the active site can dramatically alter substrate specificity, highlighting the precise structural requirements for binding. frontiersin.org

Table 1: Probable Active Site Residues and Their Functions in Binding this compound

| Interacting Residue Type | Probable Function in Binding |

| Lysine | Forms a Schiff base with the PLP cofactor and interacts with the substrate's amino group. nih.govwikipedia.org |

| Arginine/Lysine | Forms salt bridges with the carboxylate groups of the substrate. nih.govvirginia.edu |

| Aspartate/Glutamate | May act as a general base or acid during catalysis and can help position the substrate. ebi.ac.uk |

| Serine/Threonine | Can form hydrogen bonds with the carboxylate groups. frontiersin.org |

| Hydrophobic Residues (e.g., Leucine, Isoleucine, Valine) | Form a pocket to accommodate the α-ethyl group of the substrate. |

The initial binding of this compound to an enzyme's active site would be mediated by a network of noncovalent interactions. These interactions, while individually weak, collectively contribute to the stability and specificity of the enzyme-substrate complex.

Ionic Bonds (Salt Bridges): The negatively charged carboxylate groups of the substrate would form strong ionic bonds with positively charged side chains of arginine and lysine residues in the active site. virginia.edu

Hydrogen Bonds: The carboxylate and amino groups of the substrate are excellent hydrogen bond donors and acceptors. They would likely form multiple hydrogen bonds with polar amino acid residues like serine, threonine, and asparagine, as well as with the peptide backbone.

Hydrophobic Interactions: The ethyl group at the α-carbon would be accommodated in a hydrophobic pocket, interacting with nonpolar amino acid side chains. This interaction would be entropically driven, displacing ordered water molecules from the active site.

The precise arrangement and strength of these interactions determine the substrate's orientation, which is crucial for catalysis.

Catalytic Mechanisms of Relevant Enzymes

The conversion of this compound to its corresponding α-keto acid would likely proceed through mechanisms analogous to those employed by aminotransferases (transamination) or glutamate dehydrogenase (oxidative deamination).

Acid-base catalysis is a fundamental mechanism in many enzymatic reactions, involving the transfer of protons to or from the substrate to stabilize transition states. masterorganicchemistry.com In the context of an enzyme acting on this compound, specific amino acid residues would act as general acids or bases.

In a transamination reaction, a general base in the active site (often a histidine or aspartate residue) would abstract a proton from the α-carbon of the substrate after it has formed a Schiff base with PLP. ebi.ac.uk This proton abstraction is a key step in the tautomerization that follows. wikipedia.org The protonated residue can then act as a general acid to donate a proton back to a different position on the intermediate. The movement of protons is often facilitated by a "proton shuttle" system, which can involve a series of protonatable residues or even water molecules within the active site. masterorganicchemistry.com

For a reaction analogous to that of glutamate dehydrogenase, an active site base, such as an aspartate residue, would deprotonate the α-amino group of the substrate. ebi.ac.uk This facilitates the transfer of a hydride ion to an acceptor molecule like NAD(P)+. ebi.ac.uk A water molecule, activated by a residue like lysine, would then attack the resulting imine intermediate, with proton transfers mediated by active site residues to resolve the intermediate to the α-keto acid product. ebi.ac.uk

Covalent catalysis involves the formation of a transient covalent bond between the enzyme (or a cofactor) and the substrate. dovepress.com This provides an alternative, lower-energy reaction pathway. The classic example relevant to this compound is the transamination reaction catalyzed by aminotransferases, which are PLP-dependent enzymes. nih.govproteopedia.org

The catalytic cycle would proceed as follows:

Transimination: The amino group of this compound attacks the internal aldimine (a Schiff base between PLP and an active site lysine), forming a new Schiff base with the PLP cofactor (an external aldimine). This is a transient covalent intermediate. wikipedia.org

Tautomerization: A proton is removed from the α-carbon of the amino acid by a general base in the active site, leading to the formation of a quinonoid intermediate. Reprotonation at the aldehyde carbon of the cofactor results in a ketimine intermediate. wikipedia.org

Hydrolysis: The ketimine is hydrolyzed to release the α-keto acid product (2-keto-2-ethylpentanedioic acid) and leave the cofactor in its aminated form, pyridoxamine-5'-phosphate (PMP). wikipedia.org

The enzyme is then regenerated in the second half of the reaction where an α-keto acid accepts the amino group from PMP. frontiersin.org

Metal ions are crucial for the function of many enzymes, where they can play structural, catalytic, or regulatory roles. In enzymes that metabolize glutamate and other amino acids, divalent cations like magnesium (Mg²⁺) and manganese (Mn²⁺) are often important. nih.govresearchgate.net

Magnesium (Mg²⁺): Mg²⁺ is known to be a cofactor for enzymes like glutamine synthetase and can also modulate the activity of glutamate receptors. nih.govmdpi.com In an enzyme metabolizing this compound, Mg²⁺ could play a role in stabilizing the negative charges of the two carboxylate groups, helping to correctly orient the substrate in the active site. mdpi.com It can also be involved in the binding of nucleotide cofactors like ATP or NAD(P)H, if the enzyme requires them. nih.gov

Manganese (Mn²⁺): Manganese can sometimes substitute for magnesium and is a known activator for some aminotransferases and dehydrogenases. dovepress.comepa.gov Its role would likely be similar to that of magnesium, involving the coordination of negatively charged groups and contributing to the structural integrity of the active site.

Table 2: Potential Roles of Metal Ions and Cofactors

| Ion/Cofactor | Probable Role in Enzymatic Activity |

| Pyridoxal-5'-phosphate (PLP) | Forms a covalent Schiff base intermediate, acting as an electron sink to facilitate transamination. wikipedia.orgproteopedia.org |

| NAD⁺/NADP⁺ | Acts as a hydride acceptor in oxidative deamination reactions. wikipedia.org |

| Magnesium (Mg²⁺) | Stabilizes carboxylate groups, orients the substrate, and may be involved in nucleotide cofactor binding. nih.govmdpi.com |

| Manganese (Mn²⁺) | Can act as an enzyme activator, potentially substituting for Mg²⁺ in stabilizing charged intermediates. dovepress.comepa.gov |

Despite a comprehensive search for scholarly articles and research data, no specific information is available regarding the enzymatic mechanisms and molecular interactions of the chemical compound “this compound.” Consequently, the requested article focusing on protein flexibility, conformational dynamics, enzyme kinetics, and reaction pathway elucidation for this particular compound cannot be generated at this time.

The scientific literature does not appear to contain studies detailing the interaction of this compound with any specific enzymes. Therefore, there is no data to report on the following topics as they relate to this compound:

Protein Flexibility and Conformational Dynamics in Catalysis: There are no findings on how enzyme structures might change or adapt to bind to or catalyze a reaction with this compound.

Enzyme Kinetics and Reaction Pathway Elucidation: No kinetic data (such as Kм or kcat values) or mechanistic studies have been published that would describe the rate and pathway of any enzymatic reaction involving this compound.

Further research would be required to be conducted on this compound to provide the information requested in the article outline.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separations and Quantification

Chromatographic techniques are fundamental in the separation and analysis of 2-Amino-2-ethylpentanedioic acid from complex mixtures. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of non-volatile and thermally labile compounds like this compound. These techniques separate compounds based on their differential interactions with a stationary phase and a liquid mobile phase. For amino acids, reversed-phase HPLC is a common approach, often requiring derivatization to enhance the hydrophobicity and detectability of the analyte. UPLC, with its use of smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC.

A study on the enantioselective synthesis of α-alkyl-α-amino acids utilized chiral HPLC to separate the enantiomers of a related compound, which is a common practice for chiral molecules like this compound. This highlights the capability of HPLC to resolve stereoisomers, which is critical for stereospecific synthesis and analysis.

Gas Chromatography (GC) is a technique used for separating and analyzing volatile compounds. For non-volatile amino acids such as this compound, derivatization is a necessary prerequisite to increase their volatility and thermal stability. Common derivatization agents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) or acylating agents. Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Thin-Layer Chromatography (TLC) serves as a simpler, more rapid, and cost-effective method for the qualitative analysis and monitoring of reactions involving this compound. In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) moves up the plate by capillary action, separating the components of the sample based on their differential adsorption and solubility. Visualization of the separated spots can be achieved using various staining agents, such as ninhydrin, which reacts with the amino group to produce a colored product.

Ion-Exchange Chromatography (IEX) is a technique that separates molecules based on their net charge. Since this compound is an amino acid, it possesses both an acidic carboxyl group and a basic amino group, making it amphoteric. Its charge will depend on the pH of the mobile phase. IEX is particularly well-suited for the separation of amino acids from other sample components. By carefully controlling the pH and ionic strength of the eluent, a high degree of separation can be achieved.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is effective for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer. This technique is advantageous for the analysis of amino acids as it often provides better retention and separation than reversed-phase chromatography without the need for derivatization.

Diffraction and Structural Elucidation Methods

Diffraction methods are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

X-ray Crystallography (Single Crystal X-ray Diffraction, Powder X-ray Diffraction) for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD):

This technique provides the most accurate and unambiguous structural information, including bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. researchgate.net To perform SC-XRD, a single crystal of high quality is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. Analysis of this pattern allows for the construction of a three-dimensional electron density map, from which the positions of the individual atoms can be determined. For this compound, SC-XRD would reveal the precise solid-state conformation, including the torsion angles of the ethyl and pentanedioic acid backbone, and detail the intermolecular interactions, such as hydrogen bonding between the amino and carboxyl groups, that stabilize the crystal packing. mdpi.com

Powder X-ray Diffraction (PXRD):

When suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) is a valuable alternative. researchgate.net This method uses a finely powdered sample, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ). While generally not used for ab initio structure determination of complex molecules, PXRD is crucial for:

Phase Identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase, allowing for identification and purity assessment. americanpharmaceuticalreview.com

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will have distinct PXRD patterns. americanpharmaceuticalreview.com

Lattice Parameter Refinement: The positions of the diffraction peaks can be used to determine the unit cell dimensions of the crystal lattice. nih.gov

For this compound, PXRD can be used to characterize the bulk material, ensuring consistency between batches and identifying any polymorphic forms that may exist. researchgate.net

Interactive Data Table: Comparison of X-ray Diffraction Techniques

| Technique | Sample Requirement | Information Obtained | Applications for this compound |

| Single Crystal X-ray Diffraction (SC-XRD) | Single, high-quality crystal | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions | Definitive solid-state structure determination. |

| Powder X-ray Diffraction (PXRD) | Microcrystalline powder | Crystalline phase identification, lattice parameters, polymorph screening | Quality control, purity assessment, polymorph identification. americanpharmaceuticalreview.com |

Microcrystal Electron Diffraction (MicroED) for Crystalline Product Analysis

Microcrystal Electron Diffraction (MicroED) is a relatively new and powerful technique that utilizes an electron beam to determine the structure of sub-micron sized crystals. frontiersin.orgnih.gov This method is particularly advantageous when it is difficult or impossible to grow single crystals large enough for conventional X-ray diffraction. frontiersin.orgfigshare.com The high scattering cross-section of electrons allows for data collection from extremely small crystals. The data collection process is rapid, often taking only a few hours from sample preparation to a refined structure. frontiersin.orgnih.gov

For a novel or synthetically challenging compound like this compound, MicroED could be instrumental in obtaining a high-resolution crystal structure from a very small amount of crystalline material, confirming its molecular connectivity and stereochemistry. frontiersin.orgnih.govresearchgate.net

Specialized Techniques for Chiral Analysis

As this compound possesses a chiral center at the α-carbon, methods capable of distinguishing between its enantiomers are essential.

Chiral HPLC and NMR-based Enantiodifferentiation

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. sigmaaldrich.com This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact diastereomerically with the CSP, leading to different retention times and thus separation. sigmaaldrich.comsigmaaldrich.com For amino acids, CSPs based on macrocyclic glycopeptides (like teicoplanin or vancomycin) are often effective for separating the underivatized forms. sigmaaldrich.com

Chiral Derivatizing Agents (CDAs): The racemic amino acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. researchgate.netnih.gov Reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) are commonly used for this purpose with amino acids. researchgate.net

NMR-based Enantiodifferentiation:

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between enantiomers. This is accomplished by creating a diastereomeric environment directly in the NMR tube.

Chiral Solvating Agents (CSAs): An enantiomerically pure chiral solvating agent is added to the solution of the racemic analyte. The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. frontiersin.orgnih.gov These different complexes experience slightly different magnetic environments, resulting in separate signals (chemical shift non-equivalence, ΔΔδ) for the corresponding nuclei of the two enantiomers in the NMR spectrum. frontiersin.orgsemmelweis.humdpi.com BINOL-based amino alcohols have been shown to be effective CSAs for carboxylic acids. frontiersin.orgnih.gov

Chiral Derivatizing Agents (CDAs): Similar to HPLC, the racemic mixture can be reacted with a CDA to form stable diastereomers, which are then analyzed by NMR. The distinct chemical environments of the nuclei in the two diastereomers will lead to separate sets of signals in the NMR spectrum.

These chiral analysis techniques are crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound, which is vital in stereoselective synthesis and for understanding its biological properties.

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (QM/MM) Simulations

Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and reactivity of molecules. For a system the size of 2-Amino-2-ethylpentanedioic acid, QM calculations, particularly using Density Functional Theory (DFT), can provide detailed information about its geometry, vibrational frequencies, and electronic properties. nih.gov However, to study this molecule in a more complex environment, such as in solution or interacting with a biological macromolecule, hybrid QM/MM methods are often employed. mdpi.combioexcel.eu In this approach, the chemically active region (e.g., the reacting part of the molecule) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient molecular mechanics (MM) force field. acs.orgnih.gov

QM and QM/MM simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. rsc.org These computational approaches can map the entire reaction pathway, identifying key intermediates and, crucially, the high-energy transition states that govern the reaction rate. nih.gov For example, in potential synthetic routes or metabolic transformations, these methods can help to understand the precise movement of atoms and changes in electronic structure during bond formation and breakage. nih.gov

By calculating the energies of reactants, products, and transition states, activation energy barriers can be determined, providing a quantitative measure of reaction feasibility. researchgate.net This is particularly valuable for understanding stereoselectivity in reactions involving the chiral center of this compound. QM/MM simulations can reveal why one stereoisomer is formed preferentially by comparing the energy barriers of the different reaction pathways. mdpi.com

Illustrative Data on Reaction Barrier Heights:

| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Principle |

|---|---|---|---|

| Proton Transfer | DFT (B3LYP/6-31G*) | 10-25 | nih.gov |

| Nucleophilic Acyl Substitution | QM/MM (SCC-DFTB/CHARMM) | 14-20 | bioexcel.eunih.gov |

| Michael Addition | DFT | ~21.7 | rsc.org |

The concept of an energy landscape provides a comprehensive view of all possible conformations of a molecule and the energetic relationships between them. arxiv.org For this compound, QM calculations can map this landscape, revealing the various low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. nih.gov This mapping is crucial for understanding the molecule's flexibility and how it might change its shape.

A reaction coordinate is a parameter that represents the progress of a reaction. By systematically changing this coordinate and calculating the energy at each step, a one-dimensional or multi-dimensional potential energy surface can be generated. acs.orgnih.gov This provides a visual representation of the reaction pathway, from reactants to products, through the transition state. Such maps are invaluable for understanding the dynamics of isomerization or any transformation the molecule might undergo. frontiersin.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM methods are powerful, they are computationally expensive. For studying the conformational dynamics and flexibility of this compound over longer timescales (nanoseconds to microseconds), molecular dynamics (MD) simulations are the preferred method. byu.edu MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

These simulations reveal the accessible conformations of the molecule in a given environment (e.g., in water). For this compound, which has several rotatable bonds, MD simulations can explore the different spatial arrangements of its ethyl and carboxylic acid groups. The introduction of an α-ethyl group significantly restricts the conformational freedom compared to simpler amino acids. nih.gov Studies on related α,α-disubstituted amino acids have shown that the presence of two substituents at the α-carbon can favor specific secondary structures, such as extended conformations. nih.gov

Key Conformational Dihedrals in this compound:

| Dihedral Angle | Description | Expected Influence on Conformation | Reference Principle |

|---|---|---|---|

| Φ (phi) | C'-N-Cα-C' | Restricted due to α-ethyl group | nih.gov |

| Ψ (psi) | N-Cα-C'-N | Restricted due to α-ethyl group | nih.gov |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Rotation around the Cα-Cβ bond of the ethyl group | nih.gov |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Rotation within the pentanedioic acid chain | nih.gov |

Docking Studies and Molecular Interactions (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a non-clinical context, docking studies can be used to understand how this compound might interact with various materials or other small molecules. For instance, its ability to chelate metal ions or bind to surfaces could be explored.

Docking simulations would involve generating a 3D structure of this compound and then "docking" it into a binding site of a larger molecule or onto a surface. The program then calculates the most likely binding poses and scores them based on the predicted binding affinity. mdpi.com The interactions stabilizing the complex, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, can be analyzed in detail. nih.govresearchgate.net The two carboxylic acid groups and the amino group are expected to be key sites for forming strong, non-covalent interactions. ias.ac.inresearchgate.net

Theoretical Predictions of Molecular Properties and Reactivity

Quantum mechanical calculations can predict a wide range of molecular properties for this compound. These properties are derived from the molecule's calculated electronic wavefunction.

Reactivity Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO energy is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical reactivity. researchgate.net

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge within the molecule. nih.gov This allows for the identification of electron-rich (negative potential, e.g., around the carboxylate oxygens) and electron-poor (positive potential, e.g., around the ammonium (B1175870) group) regions, which are the likely sites for electrophilic and nucleophilic attack, respectively.

pKa Prediction: The acid dissociation constants (pKa) are crucial properties of this compound, as it has two carboxylic acid groups and one amino group. Computational methods can predict these pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent model. rdd.edu.iqnih.govresearchgate.net The pKa values are influenced by the electronic effects of the substituents. For dicarboxylic acids, the proximity of the two carboxyl groups leads to electrostatic repulsion, which typically makes the first deprotonation easier (lower pKa) and the second more difficult (higher pKa) compared to a similar monocarboxylic acid. mrupp.info The presence of the electron-withdrawing ammonium group is expected to lower the pKa values of the nearby carboxylic acid groups. mdpi.com

Predicted Molecular Properties of this compound:

| Property | Predicted Value/Observation | Basis of Prediction | Reference Principle |

|---|---|---|---|

| pKa1 (first carboxyl) | ~2-3 | Inductive effect of α-amino group and second carboxyl | rdd.edu.iqmrupp.info |

| pKa2 (second carboxyl) | ~4-5 | Electrostatic repulsion from first carboxylate | mrupp.info |

| pKa3 (amino group) | ~9-10 | Typical for α-amino acids | ncert.nic.in |

| HOMO-LUMO Gap | Relatively large, indicating high stability | General for saturated amino acids | researchgate.net |

| Most Negative ESP | Located on carboxylate oxygen atoms | High electron density | nih.gov |

| Most Positive ESP | Located on the ammonium group protons | Positive charge localization | nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of non-proteinogenic amino acids with specific stereochemistry remains a significant challenge in organic chemistry. Future research should prioritize the development of efficient and environmentally benign methods for producing 2-Amino-2-ethylpentanedioic acid.

Current synthetic strategies for related amino acids often involve multi-step processes. For instance, the synthesis of various amino acid esters and their derivatives has been achieved through reactions with reagents like methyl cyano salicylate. researchgate.net Similarly, methods for preparing optically pure (S)-2-amino-5-arylpent-4-ynoic acids have utilized Sonogashira cross-coupling reactions on a nickel complex of (S)-2-aminopent-4-ynoic acid. rsc.org These approaches, while effective, could be improved in terms of atom economy and sustainability.

Future avenues could explore:

Asymmetric Catalysis: Employing chiral catalysts to establish the quaternary stereocenter at the C2 position in a single, highly enantioselective step.

Enzymatic Synthesis: Utilizing engineered enzymes, such as transaminases or ammonia (B1221849) lyases, could offer a green and highly specific route to the desired stereoisomer, mirroring pathways seen in nature for other amino acids. nih.gov

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, improve safety, and facilitate scalable production.

Bio-based Feedstocks: Investigating synthetic pathways that start from renewable bio-based materials could significantly enhance the sustainability profile of this compound production, similar to efforts in producing morpholine-2,5-diones from hydrophobic amino acids for biodegradable polymers. nih.gov

| Potential Synthetic Approach | Key Advantages | Relevant Precedent/Concept |

| Asymmetric Catalysis | High enantioselectivity, atom economy. | Synthesis of optically pure arylpent-4-ynoic acids. rsc.org |

| Enzymatic Synthesis | High specificity, mild conditions, sustainability. | Natural amino acid biosynthesis and degradation pathways. nih.gov |

| Flow Chemistry | Scalability, safety, precise control. | Modern pharmaceutical and fine chemical manufacturing. |

| Bio-based Feedstocks | Sustainability, reduced environmental impact. | Valorization of protein-rich waste for polymer synthesis. nih.gov |

Exploration of New Biochemical Roles in Diverse Biological Systems

The biochemical significance of this compound is entirely unknown. A critical area of future research is to investigate whether this compound plays any role in metabolic processes or cellular signaling. The metabolic pathways of structurally similar molecules, such as 2-aminoadipic acid (2-AAA), a key intermediate in lysine (B10760008) catabolism, provide a valuable roadmap for such investigations. nih.gov

Research should focus on:

Metabolic Profiling: Screening for the presence of this compound in various biological samples (e.g., plasma, urine, tissues) from different organisms using advanced mass spectrometry techniques.

Enzyme Interaction Studies: Investigating whether this compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism, such as aminotransferases, dehydrogenases, or decarboxylases. The catabolism of 2-AAA, for example, involves transamination to 2-ketohexanedioic acid followed by decarboxylation. nih.gov A similar pathway could be hypothesized and tested for this compound.

Receptor Binding Assays: Assessing the ability of the compound to interact with receptors, particularly glutamate (B1630785) receptors, given its structural similarity to glutamic acid. Analogues of 2-amino-5-phosphonopentanoic acid have been synthesized and tested as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov

Advanced Spectroscopic Investigations of Molecular Dynamics

A thorough understanding of the three-dimensional structure, conformational flexibility, and intramolecular dynamics of this compound is fundamental to predicting its chemical behavior and biological interactions. While basic spectroscopic data may exist, advanced techniques can provide much deeper insights.

Future spectroscopic studies should include:

Multi-dimensional Nuclear Magnetic Resonance (NMR): Techniques like 2D NMR (COSY, HSQC, HMBC) can confirm the chemical structure and provide detailed information about the connectivity and spatial relationships between atoms. arxiv.org While experimental 1H NMR spectra are available for simpler related compounds like 5-aminopentanoic acid, a full 1D and 2D NMR characterization of this compound is a necessary first step. hmdb.ca

Vibrational Spectroscopy: Advanced Raman and infrared (IR) spectroscopy, potentially combined with computational modeling, can probe the vibrational modes of the molecule, offering insights into hydrogen bonding and conformational states.

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) are essential for characterizing the absolute configuration of chiral samples and studying their solution-state conformations.

| Spectroscopic Technique | Information Gained | Rationale for Application |

| 2D NMR (COSY, HSQC, etc.) | Atom connectivity, 3D structure, spatial proximity. | To unambiguously determine the molecular structure and conformation. arxiv.org |

| Raman and IR Spectroscopy | Vibrational modes, functional groups, hydrogen bonding. | To understand intramolecular and intermolecular interactions. |

| Circular Dichroism (CD/VCD) | Absolute stereochemistry, solution-state conformation. | To characterize enantiomerically pure samples and their dynamic behavior. |

Integration of Computational and Experimental Methodologies for Deeper Understanding

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. mdpi.com For a molecule like this compound, where experimental data is scarce, computational methods can guide research efforts and provide predictive insights.

Promising integrated approaches include:

Quantum Chemical Calculations: To predict spectroscopic signatures (NMR, IR), determine stable conformers, and calculate properties like pKa values and reaction energetics.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule in different solvent environments and to simulate its interaction with biological macromolecules like enzymes or receptors. mdpi.com

Computational Protein Design: If synthesized, this unnatural amino acid could be a candidate for incorporation into proteins. Computational tools like Rosetta have been used to design novel metalloproteins by incorporating unnatural amino acids, demonstrating the potential to create new functions. nih.gov An integrated approach would involve designing a protein to bind this compound or use it as a catalytic residue, followed by experimental synthesis and characterization.

Discovery of Unconventional Reactivity and Applications

The unique quaternary α-carbon of this compound may endow it with novel reactivity and make it a valuable building block for new materials and therapeutics. Its structure prevents α-hydrogen exchange and racemization, which could be an advantage in certain applications.

Future exploration in this area could target:

Polymer Chemistry: The dicarboxylic acid and amino functionalities make it a potential monomer for the synthesis of novel polyamides or polyesters with unique properties conferred by the α-ethyl group, such as altered thermal stability or biodegradability.

Medicinal Chemistry: The compound could serve as a scaffold for developing enzyme inhibitors or receptor antagonists. For instance, substituted 2-aminothiophenes and 2-aminothiazoles, which are also amino-acid-like structures, have shown promise as precursors for antifungal and anticancer drugs. researchgate.netsemanticscholar.org The rigid structure of this compound could be used to create conformationally constrained peptide mimics.

Heterocyclic Synthesis: Amino acids are versatile starting materials for a wide range of heterocyclic compounds. routledge.com The reactivity of this compound could be harnessed to synthesize novel heterocyclic systems with potential biological activities, building on reactivity patterns seen with related molecules. researchgate.net

Q & A

Q. What are the standard synthetic routes for 2-Amino-2-ethylpentanedioic acid, and what catalysts are typically employed?

The synthesis typically involves reacting 2-ethylpentanoic acid derivatives with ammonia or amines under catalytic conditions. For example, hydrochlorides of this compound are synthesized using acid-catalyzed amination, with reaction parameters (temperature: 80–100°C, solvent: ethanol/water mixtures) critical for yield optimization. Characterization via -NMR and LC-MS is recommended to verify structural integrity .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : - and -NMR to confirm the presence of ethyl, amino, and carboxylate groups.

- Mass Spectrometry (LC-MS or HRMS) : To determine molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of amine (N-H stretch) and carboxylic acid (O-H stretch) functional groups. Cross-validation with X-ray crystallography (if crystalline) enhances structural certainty .

Q. What in vitro models are appropriate for preliminary assessment of its anticonvulsant properties?

Primary neuronal cell cultures or hippocampal slice preparations are suitable for evaluating seizure suppression. Electrophysiological assays (e.g., patch-clamp) can measure GABA receptor modulation, a common anticonvulsant mechanism. Dose-response curves should be established using concentrations ranging from 10 μM to 1 mM .

Q. What are the solubility characteristics of this compound, and how do they impact experimental design?

The hydrochloride salt form is highly soluble in water and ethanol, making it ideal for aqueous biological assays. For organic-phase reactions (e.g., peptide coupling), freebase conversion via neutralization may be necessary. Solubility profiles should be confirmed using UV-Vis spectroscopy or HPLC .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/ingestion; consult SDS for first-aid measures. Store in airtight containers at 4°C to prevent hygroscopic degradation. Emergency protocols for acid/base exposure (e.g., rinsing with water) must be accessible .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the enantiomeric purity of derivatives?

Chiral resolution techniques include:

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Pd) during synthesis.

- Chromatographic Separation : Chiral HPLC columns (e.g., amylose-based) for isolating enantiomers.

- Enzymatic Resolution : Lipases or acylases to selectively modify one enantiomer. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

- Standardized Assays : Replicate experiments using identical cell lines (e.g., SH-SY5Y for neuroactivity) and positive controls.

- Meta-Analysis : Compare data across studies, adjusting for variables like solvent (DMSO vs. water) or incubation time.

- Mechanistic Studies : Use knockout models or receptor-binding assays to confirm target specificity .

Q. How do structural modifications at the ethyl or amino groups affect the compound's pharmacokinetic profile?

- Ethyl Group : Increasing hydrophobicity may enhance blood-brain barrier penetration (logP optimization).

- Amino Group : Acetylation reduces renal clearance but may decrease target affinity. Use in silico tools (e.g., SwissADME) to predict ADME properties, followed by in vivo PK studies in rodent models .

Q. What computational chemistry approaches can predict the compound's interaction with neurological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to GABA receptors.

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can isotopic labeling (e.g., , ) be applied to track metabolic pathways?

- Synthesis : Incorporate -ammonia during preparation to label the amino group.

- Tracing : Use LC-MS/MS to monitor labeled metabolites in hepatic microsomal assays or urine samples.

- Pathway Analysis : Combine with flux balance analysis to map catabolic/anabolic routes .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference biological activity data with purity assessments (HPLC >95%) and stereochemical confirmation.

- Experimental Reproducibility : Document reaction conditions (pH, temperature, solvent ratios) in detail using electronic lab notebooks.